molecular formula C20H23FN2O3S B2531605 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1021118-19-3

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2531605
CAS No.: 1021118-19-3
M. Wt: 390.47
InChI Key: KTXFNLGNPPAVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonyl-substituted piperidine core linked to an acetamide group with a 3-fluoro-4-methylphenyl substituent.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-15-10-11-16(13-19(15)21)22-20(24)14-17-7-5-6-12-23(17)27(25,26)18-8-3-2-4-9-18/h2-4,8-11,13,17H,5-7,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXFNLGNPPAVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride.

    Fluoromethylphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

  • Structural Differences :
    • Sulfonyl Group : Thiophene-sulfonyl vs. benzenesulfonyl. The thiophene introduces a heteroaromatic ring, reducing lipophilicity (cLogP ~3.2 vs. ~3.5 for the target compound) and altering electronic interactions.
    • Phenyl Substituent : 3-Chloro-4-methyl vs. 3-fluoro-4-methyl. Chlorine’s larger size and lower electronegativity may reduce steric hindrance compared to fluorine.
  • Impact : The thiophene analog may exhibit reduced plasma protein binding due to lower lipophilicity, while the chloro substituent could enhance metabolic stability via steric shielding .
Property Target Compound Thiophene-Sulfonyl Analog
Molecular Formula C19H20FN2O3S (hypothesized) C18H21ClN2O3S2
Molecular Weight ~390.4 g/mol 413.0 g/mol
Key Substituents 3-Fluoro-4-methylphenyl 3-Chloro-4-methylphenyl
Sulfonyl Group Benzenesulfonyl Thiophen-2-ylsulfonyl

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide

  • Structural Differences: Core: Propanamide (vs. acetamide) with a 2-fluorophenyl group and phenethyl-piperidine.
  • Impact: This compound’s opioid receptor affinity (e.g., µ-opioid) is likely higher due to the phenethyl-piperidine motif, a known pharmacophore in analgesics. However, the target compound’s acetamide and sulfonyl groups may favor selectivity for non-opioid targets .

4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide

  • Structural Differences :
    • Linkage : Benzamide (vs. acetamide) with a sulfamoyl group.
    • Substituents : Dual fluoro groups and a 4-methoxyphenylsulfamoyl moiety.
  • Impact : The sulfamoyl group may enhance solubility via hydrogen bonding, while the benzamide core could reduce metabolic clearance compared to acetamide derivatives. This compound’s dual fluorine atoms may increase electronegativity, affecting target binding kinetics .

Key Research Findings and Hypotheses

  • Metabolic Stability : The benzenesulfonyl group in the target compound may confer resistance to CYP450-mediated oxidation compared to thiophene-sulfonyl analogs .
  • Solubility : Fluorine substituents improve aqueous solubility (e.g., target compound’s calculated logS ≈ -4.2 vs. -3.8 for the chloro analog), critical for oral bioavailability .

Biological Activity

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic molecule belonging to a class of piperidine derivatives. Its structural features suggest potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

  • Chemical Formula: C19H20F2N2O2S
  • Molecular Weight: 394.44 g/mol
  • IUPAC Name: this compound

The compound's structure features a piperidine ring substituted with a benzenesulfonyl group and a fluorinated aromatic moiety, which may enhance its pharmacological properties through increased lipophilicity and receptor affinity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic processes:

  • Alpha-Glucosidase Inhibition :
    • The compound has shown significant inhibitory effects on alpha-glucosidase, an enzyme critical in carbohydrate metabolism. This activity suggests potential applications in managing diabetes by delaying glucose absorption in the intestines.
    • Kinetic Studies : Kinetic analysis revealed that the compound exhibits competitive inhibition against alpha-glucosidase, indicating that it competes with substrate binding at the active site .
  • Cholinesterase Inhibition :
    • The compound also demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This suggests potential implications for treating neurodegenerative diseases such as Alzheimer's.
    • Mechanism of Action : Molecular docking studies indicate that the compound binds effectively to the active site of AChE, potentially enhancing cholinergic signaling .

Antioxidant Activity

In addition to enzyme inhibition, the compound has been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

  • Experimental Findings : In vitro assays showed that the compound exhibits notable free radical scavenging activity, which could contribute to its therapeutic profile in preventing oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives similar to this compound:

  • Diabetes Management :
    • A study involving a series of piperidine derivatives demonstrated that compounds with similar structures exhibited superior alpha-glucosidase inhibition compared to standard drugs like acarbose. The promising results from these studies underscore the potential of developing new antidiabetic agents based on this scaffold .
  • Neuroprotective Effects :
    • Research into piperidine derivatives has also indicated potential neuroprotective effects due to their cholinesterase inhibitory activities. The ability to enhance cholinergic transmission may provide therapeutic benefits in cognitive decline associated with aging and neurodegenerative disorders .

Q & A

Q. What are the standard synthetic routes for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide?

The compound can be synthesized via a multi-step process involving:

  • Step 1 : Condensation of benzenesulfonyl chloride with piperidine derivatives to form the benzenesulfonyl-piperidine intermediate.
  • Step 2 : Acetylation of the intermediate using chloroacetyl chloride or similar reagents.
  • Step 3 : Coupling with 3-fluoro-4-methylaniline via nucleophilic substitution.
    Purification typically involves column chromatography, followed by characterization using NMR spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS or MALDI-TOF) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for benzenesulfonyl (δ 7.5–8.0 ppm, aromatic protons), piperidinyl (δ 1.5–3.0 ppm, aliphatic protons), and acetamide (δ 2.1 ppm, methyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Validate sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. How should researchers design initial biological activity assays for this compound?

  • In vitro screening : Test against target enzymes (e.g., kinases, proteases) at concentrations of 1–100 µM.
  • Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀) via MTT assays.
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

  • Methodological adjustments : Standardize assay conditions (e.g., pH, temperature, cell passage number).
  • Statistical analysis : Apply ANOVA or Student’s t-test to compare replicates.
  • Orthogonal assays : Validate results using alternative techniques (e.g., fluorescence polarization vs. radiometric assays) .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.
  • Prodrug design : Mask polar groups with ester or amide linkers for enhanced bioavailability.
  • In silico modeling : Use tools like Schrödinger’s QikProp to predict logP, permeability, and plasma protein binding .

Q. How should researchers investigate the compound’s mechanism of action when target proteins are unknown?

  • Chemoproteomics : Employ activity-based protein profiling (ABPP) with a biotinylated derivative.
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.
  • Molecular docking : Screen against structural databases (e.g., PDB) to predict binding partners .

Experimental Design & Data Analysis

Q. What experimental design principles apply to dose-response studies for this compound?

  • Dose range : Test 5–10 concentrations in triplicate, spanning 0.1–100 µM.
  • Controls : Include vehicle (DMSO) and positive/negative controls.
  • Replicates : Use ≥3 biological replicates to ensure reproducibility (see Table 1) .

Table 1 : Example Dose-Response Experimental Setup

ParameterDetails
Concentrations0.1, 1, 10, 50, 100 µM
Assay TypeMTT (cell viability)
Incubation Time48–72 hours
Statistical TestTwo-way ANOVA with Tukey’s post-hoc

Q. How can researchers address low yield in the final synthetic step?

  • Optimize reaction conditions : Adjust temperature (e.g., 60°C → 80°C), solvent (e.g., DMF → DMSO), or catalyst (e.g., DMAP).
  • Purification : Switch from silica gel chromatography to preparative HPLC.
  • Mechanistic studies : Use LC-MS to identify side products (e.g., unreacted intermediates) .

Safety & Handling

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Waste disposal : Collect organic waste in sealed containers for incineration .

Q. How should researchers mitigate potential toxicity risks during in vivo studies?

  • Dose escalation : Start at 1 mg/kg and monitor for acute toxicity (e.g., respiratory distress).
  • Histopathology : Examine liver/kidney tissues post-administration.
  • Ethical compliance : Follow institutional guidelines for animal welfare (e.g., IACUC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.